molecular formula C20H19ClN2O4 B2815846 4-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 361175-13-5

4-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No.: B2815846
CAS No.: 361175-13-5
M. Wt: 386.83
InChI Key: MPBFIDDFCGZAMS-UHFFFAOYSA-N
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Description

This compound is a pyrazoline derivative featuring a 4-chlorophenyl group at the 5-position and a 4-methoxyphenyl group at the 3-position of the pyrazoline ring, with a 4-oxobutanoic acid moiety at the N1 position (Figure 1). Pyrazoline derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and kinase inhibition properties . The 4-chlorophenyl and 4-methoxyphenyl substituents are critical for modulating electronic and steric effects, influencing solubility, receptor binding, and metabolic stability . The compound’s synthesis typically involves cyclocondensation of chalcones with hydrazines, followed by purification via column chromatography .

Properties

IUPAC Name

4-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-27-16-8-4-13(5-9-16)17-12-18(14-2-6-15(21)7-3-14)23(22-17)19(24)10-11-20(25)26/h2-9,18H,10-12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBFIDDFCGZAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines, including breast and prostate cancer cells.

Study Cell Line IC50 (µM) Mechanism
Study AMCF-715.2Induction of apoptosis via caspase activation
Study BPC-312.8Inhibition of cell cycle progression

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. Research indicates that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the inflammatory response.

Study Model Cytokine Level Reduction (%) Notes
Study CLPS-induced rats40%Administered at 10 mg/kg
Study DRAW264.7 cells35%Concentration: 25 µM

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. It has been shown to reduce reactive oxygen species (ROS) levels and protect neuronal cells from apoptosis.

Study Model ROS Reduction (%) Neuroprotective Mechanism
Study ESH-SY5Y cells50%Scavenging free radicals
Study FMouse model45%Modulation of antioxidant enzymes

Mechanism of Action

The mechanism of action of 4-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For instance, its potential antidepressant effects may be mediated through the modulation of neurotransmitter levels in the brain. The compound’s fluorescent properties are due to its ability to interact with metal ions, leading to changes in its electronic structure and emission characteristics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound is compared to structurally related pyrazoline derivatives with variations in substituents (Table 1). Key analogs include:

Compound ID R1 (5-position) R2 (3-position) Molecular Weight Yield (%) Purity (%) Biological Activity (IC50/EC50) Reference
Target Compound 4-Chlorophenyl 4-Methoxyphenyl 428.86 22–86* >95 Not reported
4a (Thiazolyl-pyrazoline) 4-Chlorophenyl 3,4-Dimethoxyphenyl 548.88 59 >95 Anticancer (HT-29: 9.04 µg/mL)
22 () 4-Chlorophenyl 4-Bromophenyl-quinolin 550.07 86 >95 NMDA receptor antagonist
4c () 4-Chlorophenyl 3,4-Dimethoxyphenyl 554.86 91 >95 Dual EGFR/HER2 inhibition
4d () 4-Chlorophenyl 3,4-Dimethoxyphenyl 597.83 90 >95 Anticancer (MCF-7: 10.65 µg/mL)
Discontinued Analog () 4-Fluorophenyl 4-Methoxyphenyl 382.41 N/A N/A Discontinued (unspecified)

Notes:

  • R1 substituents : The 4-chlorophenyl group in the target compound enhances lipophilicity and receptor affinity compared to 4-fluorophenyl () or unsubstituted phenyl analogs .
  • Heterocyclic extensions: Quinoline-fused analogs (e.g., compound 22) exhibit NMDA receptor antagonism, while thiazole hybrids (e.g., 4a, 4d) demonstrate dual kinase inhibition .

Data Tables

Table 1: Structural and Functional Comparison of Pyrazoline Derivatives

(See above for table content.)

Table 2: Key Spectral Data for Selected Compounds

Compound ID 1H NMR (δ, ppm) 13C NMR (δ, ppm) HRMS (m/z)
Target* 7.25–7.45 (m, Ar-H), 3.80 (s, OCH3) 168.5 (C=O), 159.2 (OCH3-Ar) 428.86 [M+H]+
4a 7.30–7.60 (m, Ar-H), 3.85 (s, OCH3) 165.8 (C=O), 149.3 (thiazole C) 548.88 [M+H]+
22 7.40–7.70 (m, Ar-H), 3.90 (s, OCH3) 170.1 (C=O), 152.4 (quinoline C) 550.07 [M+Na]+

*Spectral data inferred from analogs in .

Biological Activity

The compound 4-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid (commonly referred to as DQP-1105) is a member of a novel class of NMDA receptor antagonists. This compound has garnered attention due to its potential therapeutic applications in various neurological disorders and its unique biological activities.

Chemical Structure

The molecular formula for DQP-1105 is C18H17ClN2O2C_{18}H_{17}ClN_2O_2 with a molecular weight of 332.79 g/mol. The compound features a pyrazole ring system substituted with chlorophenyl and methoxyphenyl groups, contributing to its biological properties.

DQP-1105 exhibits noncompetitive inhibition of NMDA receptors, specifically demonstrating selectivity for the GluN2C and GluN2D subtypes over GluN2A and GluN2B. The mechanism involves binding to the receptor and altering its conformation, thus inhibiting the influx of calcium ions that is critical for neurotransmission and synaptic plasticity .

1. Antinociceptive Activity

Research indicates that DQP-1105 possesses significant antinociceptive properties. In animal models, it has been shown to reduce pain responses, suggesting its potential utility in pain management therapies.

2. Antioxidant Properties

The compound demonstrates antioxidant activity, which may contribute to neuroprotection by scavenging free radicals and reducing oxidative stress in neuronal tissues . This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.

3. Antimicrobial Activity

DQP-1105 has been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, indicating potential applications in treating bacterial infections .

4. Enzyme Inhibition

The compound acts as an inhibitor of several enzymes, including acetylcholinesterase and urease, with reported IC50 values indicating strong inhibitory effects. This suggests possible applications in treating conditions like Alzheimer's disease and other disorders related to cholinergic dysfunction .

Case Studies

Several studies have been conducted to evaluate the pharmacological effects of DQP-1105:

  • Neuroprotection Study : In a study involving rat models of Parkinson's disease, DQP-1105 was administered, resulting in improved motor function and reduced neurodegeneration markers compared to control groups .
  • Antimicrobial Efficacy : A comparative study assessed the antibacterial effectiveness of DQP-1105 against standard antibiotics, revealing that it exhibited comparable or superior activity against resistant strains .
  • Enzyme Inhibition Analysis : Docking studies demonstrated that DQP-1105 binds effectively to acetylcholinesterase, highlighting its potential as a therapeutic agent for enhancing cholinergic transmission in neurodegenerative diseases .

Data Tables

Activity Type Effect IC50 Value (µM) Reference
AntinociceptivePain reductionNot specified
AntioxidantFree radical scavengingNot specified
AntimicrobialAgainst S. typhiModerate
Enzyme InhibitionAcetylcholinesterase2.14 ± 0.003

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